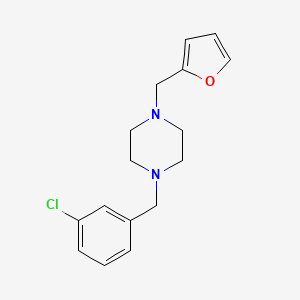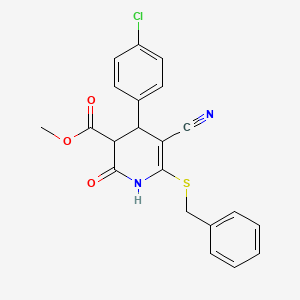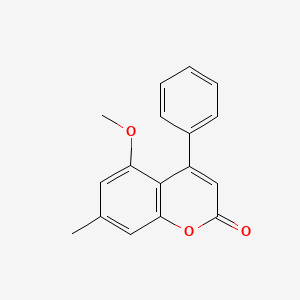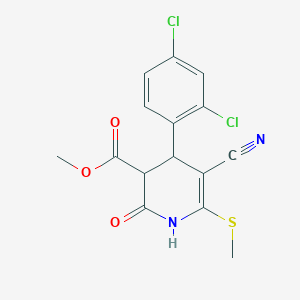![molecular formula C20H13ClN4O3 B15037321 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide](/img/structure/B15037321.png)
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide is a compound belonging to the class of benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by the presence of a benzimidazole moiety, a chlorophenyl group, and a nitrobenzamide group. Benzimidazoles have been widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method is the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The resulting intermediate is then reacted with 2-nitrobenzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents.
Major Products Formed
Oxidation: Formation of an amine derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic agent.
Mebendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.
Thiabendazole: Used as an antifungal and anthelmintic agent
Uniqueness
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the chlorophenyl group enhances its reactivity and potential therapeutic applications compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C20H13ClN4O3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C20H13ClN4O3/c21-15-10-9-12(22-20(26)13-5-1-4-8-18(13)25(27)28)11-14(15)19-23-16-6-2-3-7-17(16)24-19/h1-11H,(H,22,26)(H,23,24) |
InChI Key |
GFEPLTKMMVDXNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037240.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15037245.png)

![(E)-3-[3,4-dimethoxy-5-(piperonylsulfamoyl)phenyl]acrylic acid](/img/structure/B15037270.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15037276.png)

![4-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B15037290.png)

![Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B15037298.png)
![3-methyl-1-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B15037303.png)
![(5E)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B15037311.png)
![N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B15037314.png)

![2-{[(1-Methyl-4-nitro-1h-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B15037317.png)
